molecular formula C7H8O4S B1197506 4-(Hydroxymethyl)benzenesulfonic acid

4-(Hydroxymethyl)benzenesulfonic acid

Cat. No. B1197506
M. Wt: 188.2 g/mol
InChI Key: VVQVMHASNBSOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)benzenesulfonic acid is an arenesulfonic acid. It is a conjugate acid of a 4-(hydroxymethyl)benzenesulfonate.

Scientific Research Applications

Spectral Properties and Application in Colorimetric Determination

4-(Hydroxymethyl)benzenesulfonic acid has been studied for its spectral properties. A derivative of this compound, 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid (HNABA), exhibits excellent optical absorption properties influenced by pH, solvent, and metal ions. It has been effectively applied for colorimetric determination of trace Fe3+ in aqueous solutions, proving its utility in analytical chemistry and environmental monitoring (Hu et al., 2014).

Catalysis in Organic Synthesis

In organic synthesis, derivatives of 4-(Hydroxymethyl)benzenesulfonic acid have been used as catalysts. For instance, benzenesulfonic acid-grafted metal-organic frameworks have demonstrated strong acidity and hydrophobicity, facilitating the efficient production of 5-hydroxymethylfurfural from fructose, a significant advance in catalysis and renewable chemical production (Li et al., 2020).

Environmental Applications

4-(Hydroxymethyl)benzenesulfonic acid and its derivatives have been explored for environmental applications, including the mineralization of sulfonated azo dyes and sulfanilic acid. This research highlights the potential of these compounds in biodegradation processes, offering insights into addressing environmental pollution by anionic azo dyes (Paszczynski et al., 1992).

Applications in Mass Spectrometry

The compound has been utilized in mass spectrometry as a reduction-inhibiting matrix. It aids in producing high-quality mass spectra, comparable to commonly used matrices, thus finding applications in analytical chemistry for analyzing peptides, nucleosides, and other polar compounds (Visentini et al., 1991).

Applications in Materials Science

In materials science, 4-(Hydroxymethyl)benzenesulfonic acid derivatives have been investigated for their potential in fabricating photoresponsive molecularly imprinted hydrogels. These materials exhibit capabilities for photoregulated release and uptake of pharmaceuticals in aqueous media, indicating their potential in drug delivery systems and responsive materials technology (Gong et al., 2008).

properties

IUPAC Name

4-(hydroxymethyl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQVMHASNBSOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288478
Record name 4-(Hydroxymethyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)benzenesulfonic acid

CAS RN

122855-96-3
Record name 4-(Hydroxymethyl)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122855-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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